REACTION_CXSMILES
|
[C:1]([C:3]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:6]2([CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]2)[CH2:5][CH:4]=1)#[N:2].C(O)(C(F)(F)F)=O>ClCCl>[NH:9]1[CH2:8][CH2:7][C:6]2([C:19]3[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=3)[C:3]([C:1]#[N:2])=[CH:4][CH2:5]2)[CH2:11][CH2:10]1
|
Name
|
nitrile
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CCC2(CCN(CC2)C(=O)OC(C)(C)C)C2=CC=CC=C12
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated, co-evaporated with acetonitrile
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane (ca. 100 ml)
|
Type
|
WASH
|
Details
|
The resulting solution was washed with a mixture of brine (ca. 20 ml) and 6N NaOH (2 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2(CC1)CC=C(C1=CC=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |